4-chloro-N-(4-methoxyphenyl)-N'-tosylbenzimidamide
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Overview
Description
4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide is an organic compound that belongs to the class of benzimidamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a tosyl group attached to the benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide typically involves the following steps:
Formation of the Benzimidamide Core: The initial step involves the formation of the benzimidamide core through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a base such as potassium carbonate.
Tosylation: The final step involves the tosylation of the amide nitrogen using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide can be compared with other similar compounds such as:
4-chloro-N-(4-methoxyphenyl)benzamide: Similar structure but lacks the tosyl group, leading to different chemical properties and applications.
4-chloro-N-(4-methoxyphenyl)benzohydrazide: Contains a hydrazide group instead of the benzimidamide core, resulting in distinct reactivity and uses.
4-chloro-N-(4-methoxyphenyl)benzoic acid:
The uniqueness of 4-chloro-N-(4-methoxyphenyl)-N’-tosylbenzimidamide lies in its specific combination of functional groups, which imparts unique chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-3-13-20(14-4-15)28(25,26)24-21(16-5-7-17(22)8-6-16)23-18-9-11-19(27-2)12-10-18/h3-14H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFGAJJMBUTQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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